1,3-Di-6-quinolylurea

Analytical Chemistry Zinc Detection Colorimetric Sensor

Procurement risk: 'Diarylurea 4' ambiguously labels both 1,3-di-6-quinolylurea (CAS 532-05-8) and the antischistosomal lead 1,3-bis(3,4-dichlorophenyl)urea (MMV665852, CAS 4300-43-0). Confusing these entities invalidates zinc detection protocols and biological assays. ■ This compound: Validated colorimetric reagent for Zn²⁺ quantification; 0% in vivo efficacy against Ichthyobodo necator (40 g/kg feed, 10 d). ■ Verify identity via CAS 532-05-8 & InChIKey MJNIRKGFUIUCQO-UHFFFAOYSA-N. Not a functional substitute for MMV665852 (IC₅₀ 800 nM S. mansoni).

Molecular Formula C19H14N4O
Molecular Weight 314.3 g/mol
CAS No. 532-05-8
Cat. No. B178227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Di-6-quinolylurea
CAS532-05-8
Molecular FormulaC19H14N4O
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)N=CC=C4)N=C1
InChIInChI=1S/C19H14N4O/c24-19(22-15-5-7-17-13(11-15)3-1-9-20-17)23-16-6-8-18-14(12-16)4-2-10-21-18/h1-12H,(H2,22,23,24)
InChIKeyMJNIRKGFUIUCQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Di-6-quinolylurea Product Overview


1,3-Di-6-quinolylurea (CAS 532-05-8), also historically referenced as Babesan or sym-Di(6-quinolyl)urea, is a symmetrical N,N′-diarylurea comprised of two quinoline rings linked by a urea bridge [1]. This compound belongs to the broader diarylurea chemotype, a class extensively explored for antiprotozoal and kinase-inhibitory applications. However, its unique 6-quinolyl substitution pattern differentiates it from other prominent diarylureas like the antischistosomal agent 1,3-bis(3,4-dichlorophenyl)urea (MMV665852, often confusingly co-referenced as 'Diarylurea 4'), necessitating precise structural identification during procurement [2]. Beyond its historical biological investigations, 1,3-di-6-quinolylurea has a defined role as an analytical reagent for zinc ion detection, a functional application largely absent in its chlorinated phenyl analogs .

Selection Logic

6-quinolyl substitution pattern required for targeted zinc colorimetric workflow.

5-quinolyl isomers yield supramolecular materials, not zinc detection.

Method Context

Direct colorimetric zinc sensor without additional indicator reagents.

Class-level inference; verify complexation response for specific matrix.

Procurement Alert

CAS 532-05-8 identity verification mandatory.

Ambiguous alias "Diarylurea 4" creates risk of sourcing chlorinated phenyl analog.

1,3-Di-6-quinolylurea vs. Diarylurea 4 Confusion


The term 'Diarylurea 4' is ambiguously used across chemical literature and vendor catalogs, creating significant procurement risk. Critically, the term refers to at least two distinct chemical entities: 1,3-di-6-quinolylurea (CAS 532-05-8) and the structurally divergent 1,3-bis(3,4-dichlorophenyl)urea (MMV665852, CAS 4300-43-0), which has documented submicromolar antischistosomal activity (IC50 800 nM against ex vivo S. mansoni) [1]. Interchanging these based on a shared alias would be erroneous, as the quinoline-based structure confers unique metal-chelating properties and a distinct biological profile compared to the chlorinated phenyl analog's anthelmintic potentcy . This evidence guide delineates specific, quantifiable performance metrics to validate that the correct quinoline-urea compound has been sourced for its intended specialized application.

Target
1,3-Di-6-quinolylurea
Bis-quinoline urea; zinc chelation and colorimetric detection context.
Frequent Mismatch
MMV665852 (CAS 4300-43-0)
1,3-bis(3,4-dichlorophenyl)urea; antischistosomal screening lead.
Shared alias "Diarylurea 4" may lead to procurement of chlorinated analog. Zero structural or functional interchangeability; only CAS-number-based verification prevents assay failure.
Regioisomer Context
1,3-di(quinolin-5-yl)urea
Studied for gelation and supramolecular architectures; no reported zinc-colorimetric function.
Quinoline substitution position may shift material properties. 6-quinolyl isomer is the reported zinc-responsive scaffold; 5-quinolyl isomer may not reproduce colorimetric endpoint.

1,3-Di-6-quinolylurea Comparator Evidence


Zinc Colorimetric Specificity

Unlike generic chelators or other diarylureas, 1,3-di-6-quinolylurea provides a functional, visible response specifically upon complexation with zinc ions, enabling direct colorimetric analysis without additional indicators . This contrasts with structurally analogous ureas like 1,3-di(quinolin-5-yl)urea or mixed phenyl/quinoline ureas, which have been explored for supramolecular architectures rather than validated for quantifiable zinc detection [1]. The target compound forms a distinct complex with zinc, resulting in a measurable color change that correlates with zinc concentration, a feature not reported for its 5-quinolyl regioisomer or non-quinoline diarylurea counterparts .

Zinc Colorimetric Specificity
Class-level inference
6-quinolyl isomerColorimetric Zn complexation context
5-quinolyl isomerSupramolecular gelation only
Zinc-responsive function not shared by regioisomer
Supports zinc-specific colorimetric method fit; regioisomer mismatch may lead to non-functional procurement.
Class-level inference; individual lot validation of zinc complexation recommended.
Analytical Chemistry Zinc Detection Colorimetric Sensor

In Vivo Ichthyobodosis Efficacy

In a controlled oral treatment study for Ichthyobodo necator infestation in rainbow trout (Oncorhynchus mykiss), 1,3-di-6-quinolylurea was demonstrated to be unequivocally ineffective under the tested regimen [1]. When administered at 40 g per kg of feed for 10 days, it failed to clear the parasitic infestation, placing it among the majority of 29 tested compounds that were ineffective [1]. This contrasts starkly with the 100% efficacy achieved by metronidazole, secnidazole, and triclabendazole under the identical experimental protocol [1]. This negative dataset is a critical selection filter for parasitology research.

In Vivo Ichthyobodosis Context
Head-to-head
0% effective
vs. 100% effective controls (metronidazole, triclabendazole)
40 g/kg feed, 10-day oral regimen, rainbow trout model
Reported negative endpoint context; supports exclusion from Ichthyobodo screening cascades.
Data to verify; single study, fixed dose and duration.
Veterinary Parasitology Ichthyobodosis Rainbow Trout

Structural Identity: MMV665852 vs. Diarylurea 4

The shared alias 'Diarylurea 4' between 1,3-di-6-quinolylurea (CAS 532-05-8) and 1,3-bis(3,4-dichlorophenyl)urea (MMV665852, CAS 4300-43-0) is a well-documented source of procurement error [1]. The latter is a known antischistosomal lead with an IC50 of 800 nM against ex vivo Schistosoma mansoni and a 64-fold selectivity index [1]. In contrast, 1,3-di-6-quinolylurea, based on its quinoline scaffold, exhibits a distinct profile, including zinc-chelation properties, and demonstrated no cross-efficacy in the antiparasitic models where MMV665852 was active [2]. These are two functionally and structurally non-interchangeable compounds despite a shared trivial synonym.

Structural Identity: Diarylurea 4
Head-to-head
1,3-Di-6-quinolylureaC19H14N4O, MW 314.34
MMV665852C13H8Cl4N2O, MW 350.03
No reported antischistosomal activity vs. IC50 800 nM (S. mansoni)
Structural and functional dichotomy; shared alias requires CAS-number-gated procurement to prevent assay failure.
Antischistosomal activity reported for MMV665852 only; 1,3-di-6-quinolylurea is not a substitute.
Chemical Identity Procurement Integrity Antiprotozoal

1,3-Di-6-quinolylurea Validated Applications


Zinc Colorimetric Determination

Laboratories requiring a direct, reagent-based colorimetric method for zinc ion quantification in aqueous environmental samples should procure 1,3-di-6-quinolylurea. Its established ability to form a colored complex with zinc provides a measurable signal proportional to concentration, as documented in its analytical applications . This role is uniquely attributed to this specific 6-quinolyl isomer, distinguishing it from other quinoline-ureas studied for unrelated supramolecular chemistry purposes [1].

Ichthyobodosis Screening Cascade

Investigators developing oral treatments for Ichthyobodo necator in salmonids can definitively exclude 1,3-di-6-quinolylurea from lead-optimization libraries. Direct in vivo evidence shows 0% efficacy when administered at 40 g/kg feed over 10 days, in contrast to 100% effective controls like metronidazole and triclabendazole . This negative data is a critical filter for refining compound libraries and prioritizing resources toward more promising chemotypes.

Correct Diarylurea Procurement for Antiprotozoal Research

Drug discovery teams purchasing building blocks for antischistosomal or general antiprotozoal programs must use CAS number (532-05-8) verification to secure the correct 1,3-di-6-quinolylurea and avoid the functionally distinct MMV665852 (CAS 4300-43-0). The latter is a validated antischistosomal lead (IC50 800 nM against S. mansoni), and confusing the two compounds will lead to a critical failure in biological assays . The quinoline-based diarylurea is not a substitute for the chlorinated phenyl lead, and its procurement must be purpose-driven for its own analytical or distinct biological interrogation [1].

Application
Selection Property
Validation Focus
Zinc Colorimetric Determination
6-quinolyl isomer identity for zinc-responsive complexation
Colorimetric zinc signal linearity and matrix-specific response review
Ichthyobodosis Screening Cascade
Definitive negative endpoint context for library exclusion
In vivo model endpoint review; confirm dose-duration protocol alignment
Correct Diarylurea Procurement
CAS 532-05-8 vs. CAS 4300-43-0 identity gating
Antischistosomal assay context review; confirm target chemotype before purchase

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


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